REACTION_SMILES
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[CH2:16]1[O:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][O:26][CH2:27][CH2:28][O:29][CH2:30]1.[Cl:31][c:32]1[c:33]([CH3:42])[cH:34][c:35]([S:38](=[O:39])(=[O:40])[Cl:41])[cH:36][n:37]1.[H-:14].[Na+:15].[c:1]1(-[c:7]2[cH:8][c:9]([CH:12]=[O:13])[cH:10][nH:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[cH:8][c:9]([CH:12]=[O:13])[cH:10][n:11]2[S:38]([c:35]2[cH:34][c:33]([CH3:42])[c:32]([Cl:31])[n:37][cH:36]2)(=[O:39])=[O:40])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCOCCOCCOCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(S(=O)(=O)Cl)cnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1c[nH]c(-c2ccccc2)c1
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Name
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Type
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product
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Smiles
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Cc1cc(S(=O)(=O)n2cc(C=O)cc2-c2ccccc2)cnc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |